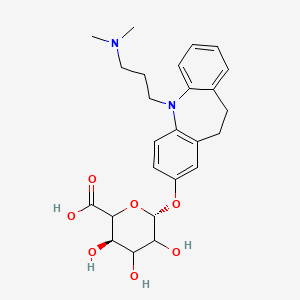

2-Hydroxy Imipramine beta-D-Glucuronide

描述

Overview of Phase II Biotransformation Pathways

Phase II biotransformation reactions, also known as conjugation reactions, follow Phase I, although molecules with suitable functional groups can enter Phase II directly. nih.gov In this phase, an endogenous, polar molecule is attached to a functional group on the xenobiotic or its Phase I metabolite. nih.govreactome.org This process significantly increases the molecule's water solubility and molecular weight, facilitating its removal from the body. nih.govreactome.org

The primary Phase II pathways include:

Glucuronidation: The most common Phase II reaction, involving the addition of glucuronic acid. nih.govjove.com

Sulfation: The conjugation of a sulfate (B86663) group. fiveable.medrughunter.com

Acetylation: The addition of an acetyl group. fiveable.medrughunter.com

Methylation: The attachment of a methyl group. drughunter.com

Glutathione Conjugation: The linkage of the tripeptide glutathione. fiveable.medrughunter.com

Amino Acid Conjugation: The addition of amino acids like glycine (B1666218) or taurine. nih.govdrughunter.com

These reactions are catalyzed by a family of enzymes known as transferases. reactome.org While most Phase II enzymes are located in the cytosol, the key enzymes for glucuronidation, UDP-glucuronosyltransferases (UGTs), are membrane-bound proteins found in the endoplasmic reticulum of cells, primarily in the liver. reactome.orghyphadiscovery.com

Significance of Glucuronidation in Endogenous and Xenobiotic Metabolism

Glucuronidation is arguably the most crucial and widespread Phase II pathway in mammals for metabolizing drugs, environmental pollutants, and other foreign substances. jove.comwisdomlib.org Its high capacity and ability to conjugate with a wide variety of functional groups (such as hydroxyls, carboxyls, amines, and thiols) make it a central detoxification mechanism. jove.comuef.fi The process involves the transfer of glucuronic acid from the activated co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UGTs. uef.fiwikipedia.org

The addition of the highly polar glucuronic acid moiety dramatically enhances the hydrophilicity of the substrate, forming a glucuronide conjugate that is generally inactive and readily excreted in urine or bile. uef.fiwikipedia.org Beyond xenobiotics, glucuronidation is also vital for the metabolism and transport of endogenous compounds, including bilirubin (B190676), steroid hormones (like estrogens), and bile acids. wikipedia.org While typically a detoxification process, some glucuronide conjugates can be biologically active. nih.gov

Contextualization of 2-Hydroxy Imipramine (B1671792) beta-D-Glucuronide as a Key Metabolite in Imipramine Biotransformation

Imipramine, a tricyclic antidepressant, undergoes extensive metabolism in the liver before excretion. drugbank.comoup.com The metabolic process involves a sequence of Phase I and Phase II reactions.

Phase I Metabolism of Imipramine: The initial biotransformation of imipramine is primarily handled by cytochrome P450 (CYP) enzymes. The main pathways are:

N-demethylation: Imipramine is converted to its active metabolite, desipramine (B1205290), a reaction mediated mainly by CYP2C19, with contributions from CYP1A2 and CYP3A4. oup.comclinpgx.orgnih.gov

Hydroxylation: Both imipramine and its metabolite desipramine are hydroxylated, predominantly by the CYP2D6 enzyme, to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine, respectively. oup.comclinpgx.org Human liver microsomes have been shown to produce 2-hydroxyimipramine. nih.gov

Phase II Conjugation: The hydroxylated metabolites, such as 2-hydroxyimipramine, are then substrates for Phase II conjugation. clinpgx.org Specifically, 2-hydroxyimipramine undergoes glucuronidation to form 2-Hydroxy Imipramine beta-D-Glucuronide. clinpgx.orgnih.gov This conjugation step is critical as it renders the metabolite more water-soluble, preparing it for efficient renal excretion. clinpgx.org Glucuronide metabolites represent a significant portion of the eliminated products, with studies showing they account for 40-60% of imipramine metabolites recovered in urine. oup.com Research in patients has confirmed the accumulation of substantial concentrations of glucuronide conjugates, including this compound, in the serum following therapeutic administration of imipramine. nih.gov

The formation of this compound is therefore a terminal and vital step in the detoxification and clearance pathway of imipramine.

Data Tables

Table 1: Key Enzymes in Imipramine Metabolism

This table details the primary enzymes responsible for the biotransformation of imipramine.

| Metabolic Step | Enzyme(s) | Action | Metabolite(s) Formed | Reference(s) |

| N-Demethylation | CYP2C19, CYP1A2, CYP3A4 | Removes a methyl group from Imipramine | Desipramine | drugbank.com, clinpgx.org, oup.com |

| Hydroxylation | CYP2D6 | Adds a hydroxyl group to Imipramine and Desipramine | 2-Hydroxyimipramine, 2-Hydroxydesipramine | drugbank.com, clinpgx.org, oup.com |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Adds glucuronic acid to hydroxylated metabolites | This compound | clinpgx.org, nih.gov, pgkb.org |

Table 2: Chemical Properties of this compound

This table provides key identifiers and properties of the subject compound.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b] drugbank.combenzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |

| Molecular Formula | C₂₅H₃₂N₂O₇ | nih.gov, uni.lu |

| Molecular Weight | 472.5 g/mol | nih.gov |

| CAS Number | 54190-76-0 | nih.gov |

| Parent Compound | 2-Hydroxyimipramine | nih.gov |

| Metabolic Pathway | Imipramine Metabolism Pathway | nih.gov |

Table 3: Compound Names Mentioned

属性

CAS 编号 |

54190-76-0 |

|---|---|

分子式 |

C25H32N2O7 |

分子量 |

472.5 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1 |

InChI 键 |

CBEJFHYWZSCYSD-LYVDORBWSA-N |

SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

手性 SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

规范 SMILES |

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

同义词 |

5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine Glucuronide; |

产品来源 |

United States |

Biochemical Pathways of 2 Hydroxy Imipramine Beta D Glucuronide Formation

Precursor Formation: Hydroxylation of Imipramine (B1671792) (Phase I Metabolism)

The initial and rate-limiting step in the formation of 2-Hydroxy Imipramine beta-D-Glucuronide is the Phase I metabolic conversion of its parent compound, imipramine. This process is primarily characterized by hydroxylation, which introduces a hydroxyl group onto the imipramine molecule, significantly altering its properties and preparing it for subsequent metabolic phases.

Role of Cytochrome P450 Enzymes in Imipramine Hydroxylation

However, the critical step of aromatic hydroxylation at the 2-position of the imipramine ring is primarily catalyzed by the polymorphic enzyme CYP2D6 . This hydroxylation reaction is a key pathway for both imipramine and its metabolite, desipramine (B1205290). The activity of CYP2D6 is a major determinant of the plasma concentrations of these hydroxylated metabolites. Genetic variations in the CYP2D6 gene can lead to significant interindividual differences in metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which in turn affects the balance of parent drug and metabolites.

Table 1: Key Cytochrome P450 Isoforms in Imipramine Metabolism

| Enzyme | Primary Metabolic Reaction | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| CYP2D6 | 2-Hydroxylation | 2-Hydroxyimipramine (B23145), 2-Hydroxydesipramine | pgkb.org |

| CYP2C19 | N-Demethylation | Desipramine | pgkb.org |

| CYP1A2 | N-Demethylation | Desipramine | pgkb.org |

| CYP3A4 | N-Demethylation | Desipramine | pgkb.org |

Identification of 2-Hydroxyimipramine as a Metabolic Intermediate

As a direct result of CYP2D6-mediated oxidation, 2-hydroxyimipramine is formed as a major metabolic intermediate. pgkb.org Studies using human liver microsomes have consistently identified 2-hydroxyimipramine as a significant product of imipramine's metabolism. This hydroxylated metabolite is more polar than the parent imipramine but is also pharmacologically active. The introduction of the hydroxyl group at the 2-position creates a site for the subsequent Phase II conjugation reaction.

Glucuronidation of 2-Hydroxyimipramine (Phase II Metabolism)

Following Phase I hydroxylation, the newly formed 2-hydroxyimipramine undergoes Phase II metabolism. This phase involves conjugation reactions that further increase the water solubility of the metabolite, deactivating it and facilitating its elimination from the body.

Mechanism of O-Glucuronidation at the Hydroxyl Moiety

The principal Phase II reaction for 2-hydroxyimipramine is glucuronidation. This process involves the enzymatic transfer of a glucuronic acid molecule from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the hydroxyl group of 2-hydroxyimipramine. wikipedia.org This specific reaction is an O-glucuronidation , forming a stable ether glucuronide linkage. The resulting conjugate, This compound , is substantially more water-soluble and is readily excreted via the kidneys. wikipedia.orgnih.gov This conjugation is a critical detoxification step, as it significantly reduces the pharmacological activity of the hydroxylated intermediate. mostwiedzy.pl

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The glucuronidation of 2-hydroxyimipramine is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are located primarily in the endoplasmic reticulum of liver cells and other tissues. wikipedia.orgfrontiersin.org While multiple UGT isoforms exist, they exhibit distinct but often overlapping substrate specificities. nih.gov

It is important to distinguish the O-glucuronidation of 2-hydroxyimipramine from the N-glucuronidation of the parent imipramine. Research has shown that the direct N-glucuronidation of imipramine's tertiary amine is catalyzed specifically by UGT1A4 and UGT2B10. psu.edunih.govcapes.gov.br

The UGT1A subfamily is a critical group of enzymes responsible for the glucuronidation of a vast array of compounds, including many drug metabolites. numberanalytics.comnih.gov This subfamily includes nine functional isoforms: UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. frontiersin.orgnih.gov

While the specific UGT isoforms responsible for the O-glucuronidation of 2-hydroxyimipramine are not as extensively characterized as those for imipramine's N-glucuronidation, the UGT1A family is the primary candidate for this metabolic step.

UGT1A1 : This is a major hepatic UGT isoform responsible for the glucuronidation of a wide range of substrates, including bilirubin (B190676) and various drug metabolites. numberanalytics.comnih.gov Its broad substrate specificity makes it a potential contributor to 2-hydroxyimipramine conjugation.

UGT1A3 and UGT1A4 : Although primarily known for N-glucuronidation of tertiary amines like imipramine, these enzymes can also catalyze O-glucuronidation of other substrates. psu.edunih.gov

UGT1A9 : Another key hepatic enzyme, UGT1A9, is known to glucuronidate various phenolic and hydroxylated compounds.

Extrahepatic UGTs (UGT1A7, UGT1A8, UGT1A10) : These isoforms are primarily expressed in the gastrointestinal tract and could contribute to the metabolism of orally administered drugs before they reach systemic circulation. nih.gov

The formation of 2-hydroxyimipramine glucuronide is a confirmed metabolic pathway. pgkb.org However, detailed kinetic studies to pinpoint the precise contribution of each UGT1A isoform to this specific reaction are limited in the available scientific literature. It is likely that multiple UGT1A enzymes can catalyze this O-glucuronidation, a common phenomenon of overlapping substrate specificity within the UGT family. nih.gov

Table 2: General Roles of Select UGT1A Isoforms in Drug Metabolism

| UGT Isoform | Primary Location | General Function / Known Substrates | Reference |

|---|---|---|---|

| UGT1A1 | Liver, GI Tract | Key enzyme for bilirubin; metabolizes various drugs (e.g., irinotecan, estrogens). | numberanalytics.comnih.gov |

| UGT1A3 | Liver, GI Tract | Metabolizes amines and phenols. | psu.edu |

| UGT1A4 | Liver, GI Tract | Primary enzyme for N-glucuronidation of tertiary amines (e.g., imipramine). | nih.govpsu.edunih.govnih.gov |

| UGT1A6 | Liver, GI Tract | Metabolizes small planar phenols. | frontiersin.org |

| UGT1A7, UGT1A8, UGT1A10 | Extrahepatic (mainly GI Tract) | Metabolize a variety of compounds, contributing to first-pass metabolism. | nih.gov |

| UGT1A9 | Liver, Kidney | Metabolizes a broad range of drugs and endogenous compounds. | nih.gov |

Analytical Methodologies for 2 Hydroxy Imipramine Beta D Glucuronide Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For 2-Hydroxy Imipramine (B1671792) beta-D-Glucuronide, high-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of imipramine and its metabolites, including the glucuronide conjugate. nih.gov Various HPLC methods have been developed to quantify these compounds in biological fluids such as plasma and urine. nih.govnih.gov

A common approach involves ion-paired, reversed-phase HPLC, often utilizing a C18 column. nih.gov This setup allows for the effective separation of the polar glucuronide metabolite from its parent drug and other related compounds. To enhance sensitivity, especially for low concentrations found in plasma, liquid-liquid extraction (LLE) is a frequently used sample preparation step. nih.gov One method details an efficient LLE of imipramine from plasma using a hexane/isoamyl alcohol mixture, followed by back-extraction into an acidic medium. nih.gov

For detection, ultraviolet (UV) detectors are sometimes used, though their sensitivity can be a limitation for the low plasma concentrations observed after a single oral dose. nih.gov To overcome this, electrochemical detection (ECD) offers a more sensitive alternative. nih.gov One study describes an HPLC-ECD method using a glassy carbon electrode set at +0.85 V against an Ag/AgCl reference electrode, achieving low limits of determination for imipramine and its hydroxylated metabolites. nih.gov In studies focusing on glucuronidated metabolites in urine, an enzymatic treatment with beta-glucuronidase/arylsulfatase is performed prior to extraction to hydrolyze the conjugate for indirect measurement. nih.gov

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Technique | Ion-Paired, Reversed-Phase HPLC with Electrochemical Detection | Reversed-Phase HPLC with UV Detection |

| Stationary Phase | C18 column | µ-Bondapak C18 column |

| Sample Type | Plasma, Urine | Human Plasma |

| Sample Preparation | Diethyl ether/2-propanol extraction, back-extraction into phosphoric acid. Urine samples treated with beta-glucuronidase/arylsulfatase. nih.gov | Liquid-liquid extraction with hexane/isoamyl alcohol, back-extraction into acidic medium. nih.gov |

| Detection | Electrochemical detector (+0.85 V vs. Ag/AgCl) nih.gov | UV Detector |

| Limit of Quantification | 0.02 µg/L for 2-hydroxyimipramine (B23145) nih.gov | 3 ng/mL for imipramine nih.gov |

| Internal Standard | Propericiazine nih.gov | Trimipramine nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm). UPLC systems are often coupled with mass spectrometry for highly sensitive and selective detection.

In the context of imipramine and its metabolites, UPLC is frequently part of a UPLC-MS/MS system. For instance, a Nexera UPLC system has been used in conjunction with a mass spectrometer for the analysis of tricyclic antidepressants. olemiss.edu A rapid and sensitive ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method was developed for the quantification of imipramine and its active metabolite, desipramine (B1205290), in mouse serum. nih.gov This method utilized an Acquity UPLC BEH C18 column and a gradient elution, allowing for the elution of imipramine and desipramine within 3 minutes. nih.gov The total analysis time, including sample preparation, was less than 20 minutes. nih.gov

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the detection and structural elucidation of drug metabolites like 2-Hydroxy Imipramine beta-D-Glucuronide, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. This hybrid technique is widely used for the analysis of imipramine and its metabolites in various biological matrices. nih.govolemiss.edunih.gov

LC-MS methods have been developed for the simultaneous determination of multiple psychoactive drugs and their metabolites, including those of imipramine. For example, an LC-MS/MS method was developed for the analysis of amitriptyline, desipramine, imipramine, and nortriptyline (B1679971) in human plasma samples. olemiss.edu In a study analyzing urinary excretion data, LC-MS-MS was used for routine clinical care to determine the concentrations of imipramine and desipramine. oup.com

The development of LC-MS methods often involves optimizing the enzymatic hydrolysis of glucuronide conjugates in urine to improve the detection of the parent compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity than single-quadrupole LC-MS. In LC-MS/MS, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection.

LC-MS/MS is a key technique for the analysis of imipramine and its metabolites. olemiss.edu Methods have been validated for the analysis of several tricyclic antidepressants in human plasma on different LC-MS/MS instruments, such as the ABSciex QTRAP 3200 and ABSciex QTRAP 4500. olemiss.edu The validation of these methods typically includes an assessment of linearity, accuracy, precision, and the limits of detection and quantification. olemiss.edu For instance, one LC-MS/MS method demonstrated good linearity with r² values exceeding 0.998, and intra- and inter-day accuracies and precisions of 93.0–109.7% and 0.8–8.8%, respectively. nih.gov

The fragmentation patterns obtained in MS/MS experiments are crucial for the structural elucidation of metabolites. For 2-hydroxyimipramine, a precursor ion [M+H]⁺ at m/z 297 can produce characteristic fragment ions at m/z 252 and m/z 224, confirming the hydroxylation on the third ring. researchgate.net

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |

| Instrument | ABSciex QTRAP 3200 and ABSciex QTRAP 4500 | Not specified |

| Sample Type | Human Plasma | Postmortem Urine |

| Analytes | Amitriptyline, desipramine, imipramine, nortriptyline olemiss.edu | Five psychoactive drugs and their glucuronide conjugates nih.gov |

| Validation - Accuracy | 96% (RSD 1.55) for 40 ng/mL imipramine control; 95% (RSD 4.15) for 120 ng/mL concentration olemiss.edu | 93.0–109.7% (intra- and inter-day) nih.gov |

| Validation - Precision | RSD 1.55 for 40 ng/mL imipramine control; RSD 4.15 for 120 ng/mL concentration olemiss.edu | 0.8–8.8% (intra- and inter-day) nih.gov |

| Linearity (r²) | Not specified, but calibration curves were used. olemiss.edu | > 0.998 nih.gov |

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Applications

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large, polar, and thermally labile molecules like this compound without significant fragmentation. ESI is often operated in the positive ion mode for the analysis of tricyclic antidepressants and their metabolites. olemiss.edu

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. In MRM, specific precursor-to-product ion transitions are monitored for each analyte. This specificity is critical for distinguishing between structurally similar compounds in a complex matrix. For the analysis of imipramine and its metabolites, specific MRM transitions are monitored to ensure maximum selectivity and sensitivity. olemiss.edu This allows for the accurate identification and quantification of each compound in a sample. olemiss.edu

Complementary Spectroscopic Techniques for Structural Characterization

The definitive identification of this compound necessitates the use of powerful spectroscopic methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites like this compound.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra would reveal characteristic signals for the protons on the tricyclic imipramine core, the dimethylaminopropyl side chain, and the glucuronide moiety. hmdb.ca The chemical shifts, splitting patterns, and integration of these signals allow for the precise mapping of the molecule's proton framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the linkage position of the glucuronide to the hydroxyimipramine and the relative orientation of different parts of the molecule.

While specific NMR data for this compound is not extensively published in readily available literature, the principles of NMR are routinely applied in the characterization of glucuronide conjugates of various drugs. nih.gov

Strategies for Metabolite Isolation and Analysis

The accurate analysis of this compound from complex biological samples requires robust isolation and preparation techniques, as well as the availability of appropriate reference standards.

To minimize interference from endogenous macromolecules in biological fluids like plasma or urine, rigorous sample preparation is essential.

Protein Precipitation (PPT) is a common first step in sample clean-up. waters.comspringernature.com It involves the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. nih.govresearchgate.net The supernatant, containing the analyte of interest, can then be further processed. For tricyclic antidepressants and their metabolites, a mixture of methanol (B129727) and acetonitrile is often employed. springernature.com

Solid-Phase Extraction (SPE) offers a more selective method for isolating analytes from a sample matrix. nih.govnih.gov This technique utilizes a solid sorbent material packed into a cartridge or well plate. nih.gov The sample is loaded onto the sorbent, which retains the analyte based on its physicochemical properties. Interfering substances can be washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov For compounds like imipramine and its metabolites, various SPE sorbents, including C18, C8, and cyclohexyl, have been investigated to achieve optimal recovery and cleanliness of the extract. nih.gov Strong cation exchange (SCX) SPE has also proven effective for extracting basic drug species like tricyclic antidepressants from biological fluids. nih.gov

Table 1: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Application for Tricyclic Antidepressants |

|---|---|---|---|

| Protein Precipitation | Denaturation and removal of proteins using solvents or acids. | Simple, fast, and inexpensive. waters.com | Initial clean-up of plasma or serum samples. springernature.comnih.gov |

| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent followed by elution. | High selectivity, cleaner extracts, and potential for analyte concentration. nih.govwaters.com | Isolation of imipramine and its metabolites from plasma and urine. nih.govnih.gov |

The availability of pure reference standards is critical for the accurate quantification of metabolites. When commercial standards are unavailable, they can be synthesized.

Enzyme-assisted synthesis using liver microsomes provides a biomimetic approach to produce glucuronide metabolites. nih.gov Liver microsomes contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in the body. nih.govresearchgate.net By incubating the parent drug (2-hydroxyimipramine) with liver microsomes in the presence of the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), it is possible to generate the desired this compound. nih.govnih.gov This method is not only useful for producing reference standards but also for studying species differences in metabolism. nih.gov Both human and rat liver microsomes have been successfully used to synthesize various glucuronide metabolites. nih.govnih.gov

For quantitative analysis by mass spectrometry, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response.

Stable isotope-labeled (SIL) internal standards are considered the gold standard. nih.govresearchgate.net These are analogs of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (D), carbon-13 (¹³C)). nih.gov A SIL internal standard, such as 2-Hydroxy Imipramine-d6 β-D-Glucuronide, has nearly identical chemical and physical properties to the unlabeled analyte. scbt.compharmaffiliates.com This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing accurate compensation for any losses or matrix effects. nih.govwaters.com The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. nih.gov

Method Validation Parameters for Reproducible Research (e.g., Purity, Stability, Linearity)

To ensure that an analytical method is reliable and produces consistently accurate results, it must undergo rigorous validation.

Purity: The purity of the reference standard for this compound is paramount and is typically assessed by HPLC, with a purity of 95% or higher often required. allmpus.com

Stability: The stability of the analyte in the biological matrix and throughout the analytical process must be evaluated. researchgate.net This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under storage conditions. For imipramine and its metabolites, stability has been assessed under various stress conditions, including acidic, basic, and oxidative environments. researchgate.net

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. ijper.org This is typically evaluated by analyzing a series of calibration standards at different concentrations. nih.gov For tricyclic antidepressants, linear ranges have been established from low ng/mL to µg/mL levels. nih.govresearchgate.net The linearity is often assessed by the correlation coefficient (r²) of the calibration curve, with a value of 0.99 or greater being desirable. ijper.org

Table 2: Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria for Tricyclic Antidepressant Analysis |

|---|---|---|

| Purity | Assessment of the reference standard for the presence of impurities. | ≥95% by HPLC. allmpus.com |

| Stability | Evaluation of the analyte's integrity under various conditions. | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. |

| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. ijper.org |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the lower limit of quantification). nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Relative standard deviation (RSD) ≤15% (≤20% at the lower limit of quantification). nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For imipramine and its metabolites, LODs can be in the low ng/mL range. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | For imipramine and its metabolites, LOQs can be in the low ng/mL range. researchgate.net |

Theoretical and Mechanistic Research Aspects

Biochemical Role of Glucuronide Conjugates

Glucuronidation is a pivotal Phase II metabolic pathway that facilitates the detoxification and elimination of a wide array of substances, including drugs and their metabolites. nih.gov For the hydroxylated metabolite of imipramine (B1671792), 2-hydroxyimipramine (B23145), conjugation with glucuronic acid to form 2-Hydroxy Imipramine beta-D-Glucuronide is a critical step in its metabolic fate. clinpgx.org

Impact on Hydrophilicity and Subsequent Elimination Pathways

The addition of a glucuronic acid moiety to 2-hydroxyimipramine significantly increases its water solubility. nih.govclinpgx.org This transformation from a more lipophilic compound to a hydrophilic conjugate is a key factor in promoting its efficient removal from the body. clinpgx.org The increased hydrophilicity of this compound limits its ability to cross cell membranes by passive diffusion, thereby reducing its redistribution into tissues and favoring its excretion. nih.gov

The primary routes of elimination for such water-soluble conjugates are renal and biliary excretion. nih.govclinpgx.org The kidneys efficiently filter these compounds from the blood into the urine. nih.gov Studies have shown that while the unconjugated hydroxy metabolites of imipramine are also cleared into the urine, the glucuronide conjugates represent a substantial portion of the excreted metabolites. clinpgx.orgnih.gov The renal clearance of glucuronide conjugates can, however, be slower than that of their unconjugated precursors, as has been observed for 2-hydroxydesipramine and its glucuronide. nih.gov

Role in Detoxification and Biotransformation Pathways

Glucuronidation is a major pathway in the biotransformation and detoxification of many xenobiotics. nih.gov In the case of imipramine, the initial hydroxylation to 2-hydroxyimipramine is a Phase I metabolic reaction, primarily carried out by cytochrome P450 enzymes. clinpgx.org The subsequent conjugation to form this compound is a Phase II reaction that further prepares the molecule for excretion. nih.govclinpgx.org

This two-step process of hydroxylation followed by glucuronidation is a common and effective mechanism for drug metabolism. nih.gov The resulting glucuronide conjugate is generally pharmacologically inactive and less toxic than the parent compound or its Phase I metabolite. By converting active or potentially reactive metabolites into inert, water-soluble compounds, glucuronidation plays a crucial role in terminating the pharmacological activity of the drug and protecting the body from potential toxicity.

Enzyme-Transporter Interplay in Glucuronide Disposition

The disposition of glucuronide conjugates is not solely dependent on their formation but also on their transport across cellular membranes, a process mediated by various efflux transporters. nih.govsdu.dk The coordinated action of metabolizing enzymes and transporters is essential for the efficient clearance of these compounds. nih.gov

Involvement of Efflux Transporters in Glucuronide Excretion (e.g., MRP2, MRP3, BCRP) in Cellular Models

Several ATP-binding cassette (ABC) transporters are known to be involved in the efflux of glucuronide conjugates from cells. sdu.dk These include Multidrug Resistance-Associated Protein 2 (MRP2), Multidrug Resistance-Associated Protein 3 (MRP3), and Breast Cancer Resistance Protein (BCRP). nih.govsdu.dk

MRP2 (ABCC2) is typically located on the apical membrane of hepatocytes and enterocytes, where it mediates the transport of glucuronides into the bile and intestinal lumen, respectively, contributing to their elimination. sdu.dkhelsinki.fi

MRP3 (ABCC3) is found on the basolateral membrane of these cells and is responsible for effluxing conjugates into the bloodstream, from where they can be cleared by the kidneys. sdu.dkhelsinki.fi

BCRP (ABCG2) is also an apical efflux transporter that plays a significant role in the biliary and intestinal excretion of various drug conjugates. sdu.dknih.gov

While specific studies on the transport of this compound by these transporters in cellular models are not extensively detailed in the available literature, it is highly probable that as a glucuronide conjugate, it is a substrate for one or more of these efflux pumps. nih.govsdu.dk The interplay between these transporters is crucial in determining the ultimate fate of the conjugate, whether it is directly eliminated via the bile or enters systemic circulation for renal excretion.

| Transporter | Cellular Location (Hepatocytes/Enterocytes) | Primary Direction of Transport | Physiological Role in Glucuronide Elimination |

|---|---|---|---|

| MRP2 (ABCC2) | Apical | Into bile/intestinal lumen | Biliary and intestinal excretion sdu.dkhelsinki.fi |

| MRP3 (ABCC3) | Basolateral | Into bloodstream | Facilitates renal excretion sdu.dkhelsinki.fi |

| BCRP (ABCG2) | Apical | Into bile/intestinal lumen | Biliary and intestinal excretion sdu.dknih.gov |

Kinetic and Mechanistic Interactions at Cellular and Subcellular Levels

The efficiency of glucuronide elimination is often determined by the coupling between the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, and the efflux transporters. nih.gov This "revolving door" theory suggests that the rate of glucuronide formation and its subsequent transport out of the cell are closely coordinated. nih.gov

Kinetic studies of imipramine N-glucuronidation (a different glucuronide metabolite of imipramine) in human liver microsomes have shown biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities. researchgate.net Similar complex kinetics likely apply to the formation of this compound. The interaction of this metabolite with efflux transporters would also be characterized by specific kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), which would determine the efficiency of its transport. nih.gov

Structure-Activity Relationships in Glucuronidation Processes

The chemical structure of a substrate is a critical determinant of its interaction with UGT enzymes. For a molecule to undergo glucuronidation, it must possess a suitable functional group, such as a hydroxyl, carboxyl, or amino group, to which the glucuronic acid moiety can be attached. nih.gov

In the case of 2-hydroxyimipramine, the hydroxyl group serves as the site of glucuronidation. biosynth.com The position of this hydroxyl group on the imipramine molecule can influence which specific UGT isoform is responsible for the conjugation reaction. mdpi.com Different UGTs exhibit distinct substrate specificities, and the steric and electronic properties of the substrate play a significant role in its recognition and binding to the active site of the enzyme. nih.gov

Structural Determinants for UGT Substrate Recognition and Catalysis

The recognition and subsequent glucuronidation of a substrate by a UGT enzyme are governed by the three-dimensional structure of the enzyme's active site and the physicochemical properties of the substrate. UGTs are membrane-bound proteins located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. frontiersin.org They possess a conserved C-terminal domain responsible for binding the co-substrate, UDP-glucuronic acid (UDPGA), and a more variable N-terminal domain that dictates substrate specificity. semanticscholar.org

The glucuronidation of the precursor molecule, imipramine, to form its N-glucuronide is primarily mediated by two UGT isoforms: UGT1A4 and UGT2B10. nih.govnih.gov UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of several tricyclic antidepressants, including imipramine. nih.gov The kinetics of imipramine glucuronidation in human liver microsomes exhibit a biphasic nature, which is consistent with the involvement of a high-affinity (UGT2B10) and a low-affinity (UGT1A4) enzyme. nih.govnih.gov

The structural features of imipramine that make it a substrate for these UGTs include its tricyclic ring system and the presence of a tertiary amine in its side chain. The lipophilicity of the molecule allows it to traverse the endoplasmic reticulum membrane to access the active site of the UGTs. The precise interactions within the active site that facilitate catalysis are complex and not fully elucidated for this specific substrate. However, it is understood that the substrate must be positioned correctly for the nucleophilic attack of the functional group (in the case of 2-hydroxyimipramine, the hydroxyl group) on the C1 position of the glucuronic acid moiety of UDPGA. frontiersin.org This reaction proceeds via a direct SN2-like mechanism. frontiersin.org

While direct evidence for the UGT isoforms responsible for the O-glucuronidation of 2-hydroxyimipramine is scarce in the scientific literature, it is plausible that isoforms known to metabolize phenolic compounds, such as members of the UGT1A and UGT2B subfamilies, are involved. The presence of the hydroxyl group on the aromatic ring of 2-hydroxyimipramine introduces a new site for glucuronidation, and the structural determinants for this reaction would involve the specific recognition of this phenolic group by the UGT active site.

Stereoselectivity in Glucuronide Formation (where applicable to the 2-hydroxyimipramine precursor)

The stereoselectivity of UGTs arises from the specific three-dimensional arrangement of amino acid residues in the active site, which creates a chiral environment. This environment can lead to different binding affinities and/or catalytic efficiencies for the different enantiomers of a substrate. For example, the glucuronidation of the S-enantiomer of oxazepam is preferentially catalyzed by UGT2B15, whereas the R-enantiomer is a substrate for UGT2B7 and UGT1A9.

In the context of 2-hydroxyimipramine, it is conceivable that different UGT isoforms may exhibit varying degrees of stereoselectivity towards its enantiomers. This could result in different rates of glucuronidation for the (S)- and (R)-2-hydroxyimipramine, potentially leading to an enrichment of one enantiomer in the plasma. Such stereoselective metabolism can have clinical implications, as the enantiomers of a drug often possess different pharmacological activities and/or toxicological profiles.

Further research is required to identify the specific UGT isoforms responsible for the O-glucuronidation of 2-hydroxyimipramine and to characterize the stereoselectivity of this important metabolic pathway. Such studies would provide a more complete understanding of the disposition of imipramine and its metabolites.

| Compound Name |

|---|

| This compound |

| Imipramine |

| UDP-glucuronic acid |

| (S)-2-hydroxyimipramine |

| (R)-2-hydroxyimipramine |

| Oxazepam |

Future Directions in 2 Hydroxy Imipramine Beta D Glucuronide Research

Elucidation of Novel UGT Isoforms or Auxiliary Metabolic Pathways

The biotransformation of 2-hydroxy imipramine (B1671792) into its beta-D-glucuronide conjugate is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. nih.gov While research has identified key UGTs for the parent compound, imipramine, the specific isoforms responsible for the glucuronidation of its hydroxylated metabolites are less defined.

Imipramine itself, a tertiary amine, is a known substrate for UGT1A4 and UGT2B10. nih.govnih.gov Specifically, UGT1A4 has been identified as a primary enzyme in the N-glucuronidation of imipramine in the human liver. nih.govresearchgate.netpsu.edu Studies using recombinant UGTs have shown that only UGT1A4 exhibited significant N-glucuronosyltransferase activity for imipramine. nih.govpsu.edu However, other research suggests UGT2B10 may also play a major role, demonstrating higher affinity for imipramine than UGT1A4 at therapeutic concentrations. nih.gov

Future research must focus on identifying the specific UGT isoforms that catalyze the O-glucuronidation of 2-hydroxy imipramine. Given that hydroxylated compounds are substrates for a range of UGTs, including UGT1A1, UGT1A9, and UGT2B7, these isoforms are prime candidates for investigation. xenotech.comyoutube.com The liver expresses a high abundance of UGTs, with UGTs 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15 playing major roles in drug metabolism. mdpi.com It is also possible that interactions between different UGT isoforms, which can form hetero-oligomers, could affect the kinetics of 2-hydroxy imipramine glucuronidation. nih.gov

Furthermore, the potential for auxiliary metabolic pathways beyond direct glucuronidation warrants exploration. While glucuronidation is a major clearance pathway for hydroxylated metabolites of tricyclic antidepressants, other phase II reactions or further oxidative metabolism of the glucuronide conjugate itself could occur. researchgate.netclinpgx.org

Table 1: UGT Isoforms Implicated in Tricyclic Antidepressant Metabolism and Candidates for 2-Hydroxy Imipramine Glucuronidation

| UGT Isoform | Known Substrate(s) / Role | Relevance to 2-Hydroxy Imipramine |

| UGT1A4 | N-glucuronidation of imipramine, amitriptyline, trifluoperazine. nih.govnih.govpsu.edu | A primary candidate due to its role with the parent compound. Its activity on the hydroxylated metabolite needs specific investigation. |

| UGT2B10 | N-glucuronidation of tertiary amines including imipramine and amitriptyline. nih.gov | Shows high affinity for imipramine; its role in metabolizing the hydroxylated form is a key area for future study. nih.gov |

| UGT1A1 | O-glucuronidation of estradiol; bilirubin (B190676). youtube.com | A major hepatic UGT known to metabolize hydroxylated compounds, making it a strong candidate. |

| UGT1A9 | O-glucuronidation of propofol. nih.gov | Abundantly expressed in the liver and kidneys, known to metabolize a wide range of substrates. mdpi.com |

| UGT2B7 | O-glucuronidation of morphine, zidovudine. nih.govresearchgate.net | A key hepatic UGT; its potential role in 2-hydroxy imipramine metabolism is plausible and requires investigation. |

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity in In Vitro Systems

The accurate quantification of 2-hydroxy imipramine beta-D-glucuronide in complex biological matrices is essential for in vitro research. Current analytical methods have proven effective but face challenges, particularly in detecting low-concentration metabolites and distinguishing between structurally similar compounds.

High-performance liquid chromatography (HPLC) with UV detection has been used for the direct determination of imipramine N-glucuronide in human liver microsomes. nih.gov However, for greater sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique. researchgate.netoup.com Recent advancements have led to the development of ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) methods. nih.gov This technology offers rapid and highly sensitive quantification of imipramine and its metabolites from small sample volumes, such as 50 μL of serum, and can distinguish compounds with high resolution. nih.gov

Future efforts should focus on refining these advanced techniques to further enhance sensitivity for detecting metabolites formed in low-turnover systems, such as certain in vitro models or those involving low-efficiency enzymatic reactions. This includes optimizing sample preparation to remove interfering substances and improving chromatographic separation and mass spectrometric detection to reliably quantify the glucuronide conjugate, even in the presence of its parent aglycone and other metabolites. medmedchem.com

Table 2: Comparison of Analytical Techniques for Imipramine Metabolite Detection

| Technique | Principle | Advantages | Limitations / Future Development Needs |

| HPLC-UV | Separation by chromatography, detection by UV light absorption. nih.gov | Relatively simple, cost-effective. | Lower sensitivity and specificity compared to MS methods. Not ideal for complex matrices or low-abundance metabolites. medmedchem.com |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio after fragmentation. oup.com | High sensitivity and specificity, widely used for drug metabolite quantification. researchgate.netoup.com | Requires optimization for each analyte; potential for matrix effects. Need for further sensitivity enhancement for novel in vitro models. |

| UHPLC–Q-TOF-MS | Uses smaller particle columns for higher resolution separation coupled with high-resolution mass spectrometry. nih.gov | Very high sensitivity, speed, and mass accuracy, allowing for confident identification and quantification. nih.gov | Higher equipment cost and complexity. Continued development of methodologies for diverse and complex biological matrices is needed. |

Advanced In Vitro and Ex Vivo Modeling for Predicting Metabolic Fate in Complex Biological Matrices

Predicting the in vivo metabolic fate of a drug from in vitro data is a significant challenge in drug development. researchgate.net For this compound, moving beyond traditional models to more physiologically relevant systems is a key future direction.

Historically, drug metabolism studies have relied on subcellular fractions like human liver microsomes (HLMs) and 2D cell cultures. researchgate.netnih.gov While HLMs are useful for studying specific enzymatic activities, such as those of UGTs, they lack the complete cellular machinery and architecture of the liver. nih.gov Similarly, 2D cell cultures often fail to mimic the complex in vivo environment, which can limit their predictive power. nih.gov

The emergence of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a significant leap forward. nih.govbiotechniques.comsigmaaldrich.com These models better represent the natural physiological environment, with enhanced cell-to-cell interactions and more in vivo-like metabolic activity. nih.govnih.gov For instance, hepatocyte spheroids exhibit enzymatic activities on par with freshly isolated human hepatocytes and maintain their function for longer periods. nih.gov This extended functionality is crucial for studying compounds with low clearance and for detecting metabolites that are formed over several days. nih.gov The use of such advanced models could provide a more accurate prediction of the formation and clearance of this compound. youtube.com

Integrating the data from these sophisticated in vitro systems into physiologically based pharmacokinetic (PBPK) models is another critical step. PBPK models can simulate the absorption, distribution, metabolism, and excretion of a drug and its metabolites, providing a more holistic prediction of in vivo pharmacokinetics. researchgate.net

Table 3: Comparison of In Vitro Models for Metabolism Studies

| Model | Description | Advantages | Limitations |

| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I and II enzymes (e.g., CYPs, UGTs). nih.gov | Good for specific enzyme kinetics; widely available. nih.govresearchgate.net | Lacks whole-cell context; may underpredict clearance for some pathways. nih.gov |

| 2D Hepatocyte Cultures | Monolayers of primary hepatocytes or cell lines grown on a flat surface. nih.gov | Simple to use; established methods. | Rapid loss of liver-specific functions; poor representation of in vivo tissue architecture. nih.govnih.gov |

| 3D Spheroids/Organoids | Self-assembling aggregates of liver cells (e.g., HepaRG) or stem-cell-derived organoids. nih.govnih.gov | More physiologically relevant; stable, long-term functionality; better prediction of in vivo metabolism and toxicity. nih.govbiotechniques.com | More complex to culture and analyze; higher cost and lower throughput. biotechniques.com |

Further Investigation of Cross-Species Metabolic Differences and Their Biochemical Underpinnings

Extrapolating drug metabolism data from preclinical animal models to humans is often complicated by significant species differences. nih.gov Investigating these variations for the metabolism of 2-hydroxy imipramine is crucial for the correct interpretation of animal studies.

Studies on the parent drug, imipramine, have already revealed metabolic differences between humans, rats, mice, and dogs. nih.govresearchgate.net A critical biochemical underpinning for this variation is the difference in UGT enzyme repertoires. For instance, rodents lack a direct homolog to human UGT1A4, the primary enzyme for imipramine N-glucuronidation. nih.gov This absence can lead to substantially different metabolic profiles and clearance pathways in rodents compared to humans.

Future research should specifically characterize the formation of this compound across different species commonly used in preclinical studies (e.g., rat, dog, monkey). This involves performing kinetic studies in intestinal and liver microsomes from these species and comparing them to human-derived microsomes. mdpi.com Such studies can reveal differences in both the rate (Vmax) and affinity (Km) of the responsible UGT enzymes. mdpi.com

To bridge the translational gap, the use of humanized animal models, such as mice in which the murine Ugt1 locus has been replaced with the human UGT1 locus, is a promising approach. nih.gov These models can provide a more accurate in vivo system for predicting human glucuronidation patterns and clearances, thereby improving the extrapolation of preclinical data. nih.gov

Table 4: Known and Potential Species Differences in Imipramine Glucuronidation

| Species | Key Metabolic Characteristics | Biochemical Underpinning | Implication for Research |

| Human | Imipramine N-glucuronidation is a notable pathway, catalyzed primarily by UGT1A4 and potentially UGT2B10. nih.govnih.gov | Presence of highly active UGT1A4 and UGT2B10 isoforms. nih.govnih.gov | The benchmark for evaluating the predictive value of animal models. |

| Rat | Exhibits different ratios of hydroxylation and demethylation compared to humans. nih.gov Lower N-glucuronidation activity. nih.gov | Lacks a direct UGT1A4 homolog. nih.gov Different expression and activity of other UGTs. mdpi.com | Data from standard rats may not accurately predict human glucuronide formation. |

| Mouse | Metabolic stability and pathways differ from humans. researchgate.net | Species-specific UGT expression and activity. mdpi.com | Humanized UGT1 mice are a valuable tool to overcome these differences. nih.gov |

| Dog | Metabolic stability in liver microsomes differs from humans. researchgate.net | Species-specific differences in UGT and CYP enzymes. | Requires direct comparative studies to understand the relevance of canine data. |

常见问题

Q. How is 2-Hydroxy Imipramine beta-D-Glucuronide identified and quantified in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) are used as internal standards to correct for matrix effects and ionization efficiency. Calibration curves are generated using spiked biological matrices (plasma/urine), with validation parameters (precision, accuracy, LLOQ) adhering to FDA/EMA guidelines .

Q. What are the primary metabolic pathways leading to the formation of this compound?

- Methodological Answer : Imipramine undergoes hepatic Phase I metabolism (CYP2D6/3A4-mediated hydroxylation) to form 2-Hydroxy Imipramine, followed by Phase II glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A4, UGT2B10). In vitro studies using human liver microsomes (HLMs) with selective UGT inhibitors confirm enzyme specificity .

Q. What experimental models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer :

Q. How is the purity of synthesized this compound validated?

- Methodological Answer : Nuclear magnetic resonance (NMR; <sup>1</sup>H, <sup>13</sup>C) confirms structural integrity. High-resolution mass spectrometry (HRMS) ensures exact mass matching (e.g., m/z 475.1843 [M+H]<sup>+</sup>). Purity (>95%) is verified via reverse-phase HPLC with UV/fluorescence detection .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data for this compound across studies?

- Methodological Answer :

- Inter-individual variability : Stratify data by UGT/CYP genotyping (e.g., UGT1A4*3 allelic variants).

- Analytical variability : Cross-validate methods using shared reference standards (e.g., deuterated internal controls).

- Study design : Standardize sampling times and matrices (e.g., plasma vs. urine) to reduce confounding factors .

Q. What challenges arise in synthesizing this compound, and how are they mitigated?

- Methodological Answer :

- Challenge : Instability of the indoxyl moiety during glucuronidation.

- Solution : Use methyl [2,3,4-tri-O-acetyl-β-D-glucopyranosyl bromide] uronate as a stabilized intermediate. Reaction conditions (pH 7.4, 25°C, tetra-n-butylammonium hydrogen sulfate as a phase-transfer catalyst) minimize degradation .

- Validation : Monitor reaction progress via TLC and quench with ice-cold methanol to prevent byproduct formation .

Q. How can researchers optimize analytical methods for detecting low-abundance this compound in complex matrices?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to enhance recovery.

- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) improves retention of polar glucuronides.

- Sensitivity : Employ dynamic multiple reaction monitoring (dMRM) on triple quadrupole MS systems .

Q. What advanced statistical approaches are used to analyze dose-response relationships in imipramine metabolite studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability in glucuronidation rates. Bayesian hierarchical models integrate prior pharmacokinetic data to refine parameter estimates (e.g., clearance, volume of distribution). Covariate analysis identifies demographic/genetic predictors of metabolite exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。